1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: ~1 Log D Unit Lower Lipophilicity and Superior Developability Profile
The 1,3,4-oxadiazole scaffold in 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole confers systematically lower lipophilicity compared to its direct regioisomer 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole (CAS 942035-93-0). Boström et al. demonstrated across a comprehensive matched-pair analysis of the AstraZeneca compound collection that 1,3,4-oxadiazole isomers consistently display lipophilicities approximately one log D unit lower than the corresponding 1,2,4-oxadiazole counterparts (e.g., representative matched pair log D values of 2.0 vs. 3.0) . This reduction is accompanied by statistically significant improvements in metabolic stability, aqueous solubility, and decreased hERG channel inhibition, all favoring the 1,3,4-oxadiazole isomer . The difference is mechanistically attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric systems .
| Evidence Dimension | Lipophilicity (log D) — 1,3,4-oxadiazole vs. 1,2,4-oxadiazole matched pairs |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole scaffold: log D consistently ~1 unit lower than 1,2,4-oxadiazole matched pair; specific computed LogP for target compound = 0.69 |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer (CAS 942035-93-0): log D consistently ~1 unit higher in matched-pair analysis; LogP not experimentally determined for this specific comparator |
| Quantified Difference | ~1 log D unit lower for 1,3,4-oxadiazole scaffold (consistent across all matched pairs); specific computed LogP delta cannot be stated without experimental measurement for this exact pair |
| Conditions | Systematic matched-pair comparison across the AstraZeneca compound collection (Boström et al., 2012); computed LogP via fragment-based method for target compound (ChemSrc) |
Why This Matters
Lower lipophilicity (log D) is directly correlated with reduced promiscuity, lower metabolic clearance, and decreased hERG-related cardiac safety liability—making the 1,3,4-oxadiazole scaffold inherently more developable than its 1,2,4-oxadiazole regioisomer for lead optimization programs .
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. PMID: 22185670. View Source
- [2] ChemSrc. 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7) — Physicochemical Properties. https://m.chemsrc.com/mip/cas/937633-19-7_1703792.html (accessed 2026). View Source
